5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole
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Overview
Description
5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to alterations in cellular processes and pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory properties.
Imidazole derivatives: Widely studied for their antimicrobial and anticancer activities.
Thiadiazoles: Noted for their broad spectrum of biological activities
Uniqueness
What sets 5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole apart is its unique combination of heterocyclic rings, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2/c25-17(10-2-3-12-13(6-10)21-9-20-12)24-7-11(8-24)16-22-15(23-26-16)14-18-4-1-5-19-14/h1-6,9,11H,7-8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSZPZPFCVVZIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)C4=NC(=NO4)C5=NC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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